molecular formula C20H22N2O4 B2695100 4-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941933-57-9

4-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2695100
CAS No.: 941933-57-9
M. Wt: 354.406
InChI Key: XCOMYJKCVYLEQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxy group, a methoxy group, and a pyrrolidinone moiety attached to a benzamide core

Scientific Research Applications

4-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological targets it interacts with. Without more specific information, it’s difficult to predict exactly how it might behave .

Safety and Hazards

Without specific experimental data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. Potential areas of interest could include its reactivity, its physical properties, and its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: This step involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with aniline to yield 4-ethoxy-N-phenylbenzamide.

    Introduction of the Methoxy Group: The next step involves the methylation of the phenolic hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Pyrrolidinone Moiety: The final step involves the reaction of the methoxy-substituted benzamide with 2-pyrrolidinone under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form a hydroxyl group.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
  • 4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
  • 2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide

Uniqueness

4-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to the specific combination of functional groups and the presence of the pyrrolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-ethoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-3-26-16-9-6-14(7-10-16)20(24)21-15-8-11-17(18(13-15)25-2)22-12-4-5-19(22)23/h6-11,13H,3-5,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOMYJKCVYLEQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.